molecular formula C15H27NO3 B11474460 2,2'-{[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]imino}diethanol

2,2'-{[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]imino}diethanol

Cat. No.: B11474460
M. Wt: 269.38 g/mol
InChI Key: JBFXOOTXVNWYHR-UHFFFAOYSA-N
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Description

2-[(2-HYDROXYETHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINO]ETHAN-1-YL is a complex organic compound with a unique structure that includes a hydroxyethyl group, a trimethyloxan group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-HYDROXYETHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINO]ETHAN-1-YL typically involves multiple steps:

    Formation of the Trimethyloxan Group: This step involves the cyclization of a suitable precursor to form the oxan ring structure.

    Introduction of the Propynyl Group: The propynyl group is introduced through a reaction involving a suitable alkyne precursor.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the propynyl group, converting it to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study the effects of its functional groups on biological systems. Its hydroxyethyl group, in particular, can interact with biological molecules, making it useful in biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties.

Mechanism of Action

The mechanism by which 2-[(2-HYDROXYETHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINO]ETHAN-1-YL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the propynyl and trimethyloxan groups can interact with hydrophobic regions of the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol: This compound has a similar oxan ring structure but differs in the presence of a vinyl group instead of a propynyl group.

    N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound has two hydroxyethyl groups but lacks the oxan and propynyl groups.

Uniqueness

2-[(2-HYDROXYETHYL)[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINO]ETHAN-1-YL is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

2-[2-hydroxyethyl-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]amino]ethanol

InChI

InChI=1S/C15H27NO3/c1-14(2)6-4-7-15(3,19-14)8-5-9-16(10-12-17)11-13-18/h17-18H,4,6-7,9-13H2,1-3H3

InChI Key

JBFXOOTXVNWYHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN(CCO)CCO)C

Origin of Product

United States

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